2-hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine
CAS No.: 1539600-26-4
Cat. No.: VC2977959
Molecular Formula: C7H8N6
Molecular Weight: 176.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1539600-26-4 |
|---|---|
| Molecular Formula | C7H8N6 |
| Molecular Weight | 176.18 g/mol |
| IUPAC Name | (4-imidazol-1-ylpyrimidin-2-yl)hydrazine |
| Standard InChI | InChI=1S/C7H8N6/c8-12-7-10-2-1-6(11-7)13-4-3-9-5-13/h1-5H,8H2,(H,10,11,12) |
| Standard InChI Key | AUXUDZAIVZXEHV-UHFFFAOYSA-N |
| SMILES | C1=CN=C(N=C1N2C=CN=C2)NN |
| Canonical SMILES | C1=CN=C(N=C1N2C=CN=C2)NN |
Introduction
Chemical Properties and Structural Characteristics
2-Hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine is characterized by its unique molecular architecture featuring three distinct heterocyclic components: a pyrimidine ring, an imidazole ring, and a hydrazine group. The compound possesses the following key chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 1539600-26-4 |
| Molecular Formula | C₇H₈N₆ |
| Molecular Weight | 176.18 g/mol |
| IUPAC Name | (4-imidazol-1-ylpyrimidin-2-yl)hydrazine |
| PubChem Compound ID | 80901653 |
The compound's structure incorporates a pyrimidine ring with an imidazole substituent at the 4-position and a hydrazinyl group at the 2-position, creating a nitrogen-rich heterocyclic system. The structural complexity is further illustrated by its chemical identifiers:
| Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C7H8N6/c8-12-7-10-2-1-6(11-7)13-4-3-9-5-13/h1-5H,8H2,(H,10,11,12) |
| Standard InChIKey | AUXUDZAIVZXEHV-UHFFFAOYSA-N |
| SMILES | C1=CN=C(N=C1N2C=CN=C2)NN |
| Canonical SMILES | C1=CN=C(N=C1N2C=CN=C2)NN |
The molecular structure features six nitrogen atoms, creating a compound with significant potential for hydrogen bonding and coordination chemistry.
Chemical Reactivity
The reactivity of 2-hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine is influenced by its three reactive centers: the pyrimidine ring, the imidazole ring, and the hydrazine group.
Hydrazine Functionality
The hydrazine group can participate in various chemical transformations:
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Condensation reactions with carbonyl compounds to form hydrazones
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Cycloaddition reactions to form heterocyclic systems
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Metal coordination through the nitrogen atoms
These reactive pathways are similar to those observed in related hydrazinyl-heterocyclic compounds discussed in the literature .
Imidazole and Pyrimidine Rings
The imidazole and pyrimidine rings contribute to the compound's reactivity through:
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Nucleophilic substitution reactions
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Coordination chemistry with transition metals
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Hydrogen bonding interactions
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π-π stacking interactions
The combination of these reactive centers makes 2-hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine a versatile building block for further chemical transformations .
Related Compounds and Structural Analogues
Several structural analogues of 2-hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine have been reported and may provide additional insights into the properties and applications of this compound:
Pyrimidine-Imidazole Derivatives
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2-hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine (CAS: 1502217-62-0) - A methylated analogue
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2-Chloro-4-(1H-imidazol-1-yl)pyrimidine (CAS: 114834-03-6) - A precursor compound
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5-(1H-imidazol-1-yl)pyrimidine (CAS: 1079394-95-8) - A regioisomer
Hydrazinyl-Heterocycle Derivatives
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2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one - A related hydrazinyl-imidazole compound
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4-hydrazinyl-N'-((1-(morpholinomethyl)-1H-imidazol-4-yl)methylene)pyrimidine-5-carbohydrazide - A more complex derivative
These related compounds further illustrate the structural diversity and potential applications of the hydrazinyl-imidazole-pyrimidine scaffold .
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